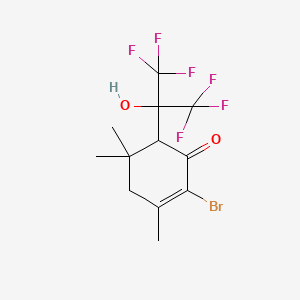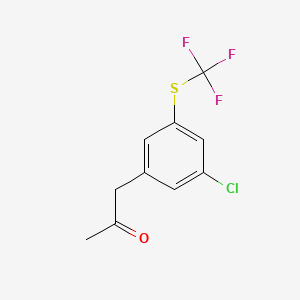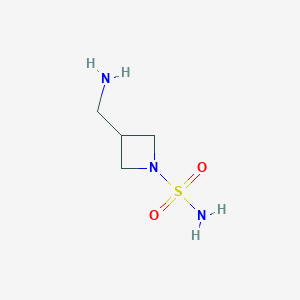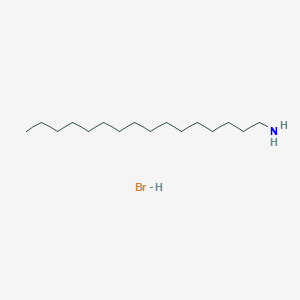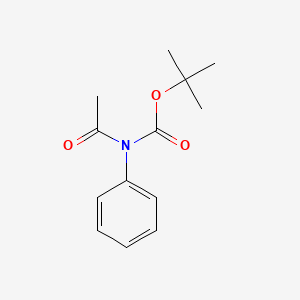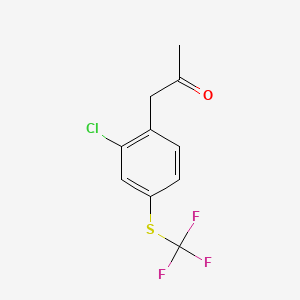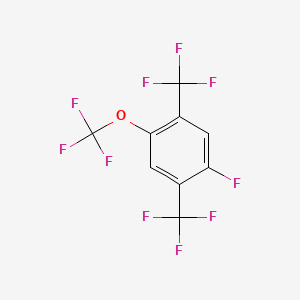
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H2F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene typically involves the introduction of trifluoromethyl groups onto a benzene ring. One common method is the direct fluorination of 1,4-bis(trifluoromethyl)benzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient introduction of trifluoromethyl groups.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a trifluoromethylated aniline derivative.
Scientific Research Applications
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals due to their unique bioactive properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.
Mechanism of Action
The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize the compound and influence its reactivity by reducing electron density on the aromatic ring. This makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the additional fluorine and trifluoromethoxy groups, making it less reactive.
2,3,5,6-Tetrafluoro-1,4-bis(trifluoromethyl)benzene: Contains additional fluorine atoms, which further stabilize the compound and alter its reactivity.
Uniqueness
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, fluorine, and trifluoromethoxy groups. This combination imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H2F10O |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
1-fluoro-4-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-5-1-4(8(14,15)16)6(20-9(17,18)19)2-3(5)7(11,12)13/h1-2H |
InChI Key |
AISRSRBZPFGXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
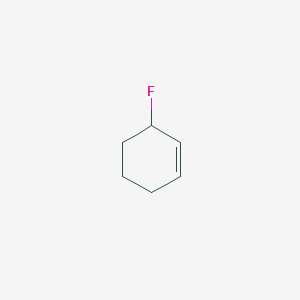
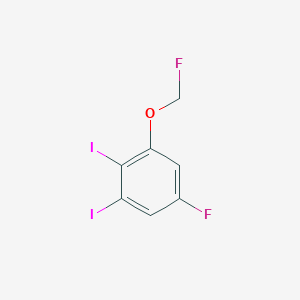
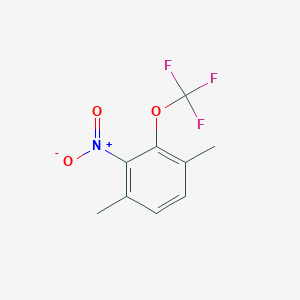
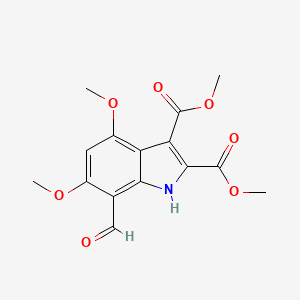
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
